1-(2,4-difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea
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Overview
Description
1-(2,4-Difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group and a dimethylpyrazolyl group linked by a urea moiety
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-difluoroaniline and 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Formation of Urea Linkage: The key step involves the reaction of 2,4-difluoroaniline with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the urea linkage.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, scaling up of the synthesis process, and implementation of efficient purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to achieve the desired transformations.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and application being studied.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea: This compound has a dichlorophenyl group instead of a difluorophenyl group, which may result in different chemical and biological properties.
1-(2,4-Difluorophenyl)-3-(1-methyl-1H-pyrazol-5-yl)urea: This compound has a monomethylpyrazolyl group instead of a dimethylpyrazolyl group, which may affect its reactivity and biological activity.
1-(2,4-Difluorophenyl)-3-(1,3-dimethyl-1H-pyrazol-3-yl)urea: This compound has a different substitution pattern on the pyrazole ring, which may influence its chemical behavior and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and substitution patterns, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2,5-dimethylpyrazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N4O/c1-7-5-11(18(2)17-7)16-12(19)15-10-4-3-8(13)6-9(10)14/h3-6H,1-2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQUDXHNBLSMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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